Pomalidomide-PEG3-azide

CAS No.: 2267306-15-8

Cat. No.: VC5469579

Molecular Formula: C21H24N6O8

Molecular Weight: 488.457

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2267306-15-8 |

|---|---|

| Molecular Formula | C21H24N6O8 |

| Molecular Weight | 488.457 |

| IUPAC Name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |

| Standard InChI | InChI=1S/C21H24N6O8/c22-26-23-6-7-33-8-9-34-10-11-35-12-17(29)24-14-3-1-2-13-18(14)21(32)27(20(13)31)15-4-5-16(28)25-19(15)30/h1-3,15H,4-12H2,(H,24,29)(H,25,28,30) |

| Standard InChI Key | DUTLUBRCOXPZLI-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN=[N+]=[N-] |

Introduction

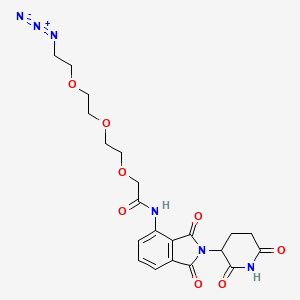

Chemical Structure and Properties of Pomalidomide-PEG3-azide

Molecular Architecture

Pomalidomide-PEG3-azide (CAS: 2267306-15-8) is a tripartite molecule comprising:

-

Pomalidomide: A cereblon (CRBN)-binding immunomodulatory drug (IMiD) derived from thalidomide, known for its role in recruiting CRBN to target proteins .

-

PEG3 Linker: A triethylene glycol spacer that enhances solubility and reduces steric hindrance during PROTAC assembly .

-

Azide Group: A terminal functional moiety enabling click chemistry conjugation to alkyne-bearing target ligands .

The canonical SMILES representation is:

O=C(NC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O)COCCOCCOCCN=[N+]=[N-] .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₄N₆O₈ |

| Molecular Weight | 488.45 g/mol |

| Solubility | 200 mg/mL in DMSO |

| Storage Conditions | -20°C under nitrogen |

| Purity | >98% (HPLC) |

The PEG3 linker confers aqueous solubility, while the azide group ensures compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Applications in PROTAC Development

Mechanism of Action

PROTACs are heterobifunctional molecules that bridge E3 ligases and target proteins, inducing ubiquitination and degradation. Pomalidomide-PEG3-azide serves as the CRBN-binding component, enabling the design of PROTACs against oncoproteins, kinases, and transcriptional regulators . For example, Fangqing Zhang et al. (2020) utilized pomalidomide derivatives to develop BRD4 degraders, demonstrating potent anti-cancer activity in vitro .

Advantages Over Traditional Inhibitors

-

Catalytic Activity: A single PROTAC molecule can degrade multiple target proteins .

-

Target Selectivity: Modular design allows tuning of linker length and composition to optimize binding .

-

Overcoming Resistance: Effective against drug-resistant mutants by degrading the entire protein .

| Hazard Category | Risk Statement |

|---|---|

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Reproductive Toxicity | H360: May damage fertility |

Precautionary Measures

-

Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection .

-

Ventilation: Use in a fume hood to avoid inhalation of dust .

-

Storage: Keep at -20°C under nitrogen to prevent degradation .

Synthesis and Formulation

Stock Preparation

| Concentration (mM) | Volume per 1 mg (mL) |

|---|---|

| 1 | 2.05 |

| 5 | 0.41 |

| 10 | 0.20 |

Solutions in DMSO remain stable for 1 month at -20°C .

In Vivo Formulation

A typical protocol involves dissolving the compound in DMSO, followed by dilution with PEG300 and Tween 80 to enhance bioavailability .

Recent Research Advances

BRD4 Degraders

Zhang et al. (2020) synthesized a pomalidomide-based PROTAC that degraded BRD4 at nanomolar concentrations, suppressing tumor growth in xenograft models .

Kinase-Targeted PROTACs

Recent studies have conjugated pomalidomide-PEG3-azide to inhibitors of BTK and EGFR, achieving >90% protein degradation in leukemia and lung cancer cells .

Future Directions and Challenges

Expanding the Degradome

Ongoing efforts aim to target "undruggable" proteins, such as transcription factors and scaffold proteins .

Improving Pharmacokinetics

Strategies include optimizing linker hydrophilicity and exploring non-CRBN E3 ligases to reduce off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume